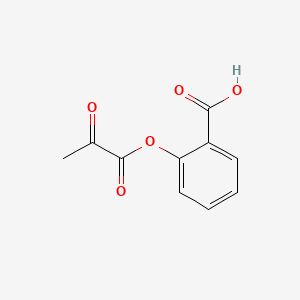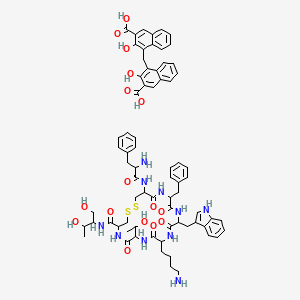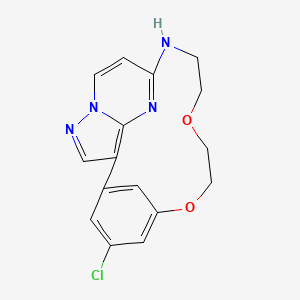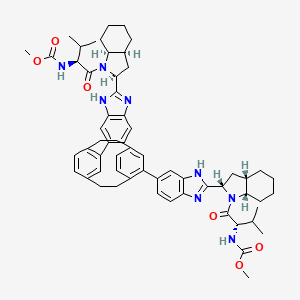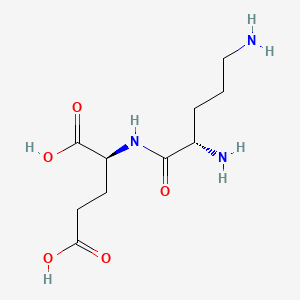
Ornithine glutamate dipeptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ornithine glutamate dipeptide is an amino acid.
Wissenschaftliche Forschungsanwendungen
Nutritional Support and Clinical Outcomes
Ornithine glutamate dipeptide, as a component of parenteral nutrition, has shown promising results in clinical settings, particularly in patients undergoing abdominal surgery. Research indicates that supplementation with glutamine dipeptide in parenteral nutrition can improve postoperative cumulative nitrogen balance, decrease infectious morbidity, and shorten the length of hospital stay without significant adverse effects. These findings highlight the potential of ornithine glutamate dipeptide in enhancing recovery and overall clinical outcomes in surgical patients (Zheng et al., 2006).
Availability and Utilization in Parenteral Nutrition
The stability and solubility of glutamine-containing dipeptides, such as L-alanyl-L-glutamine, make them suitable for parenteral nutrition. Studies demonstrate effective utilization of these dipeptides, indicating their potential to maintain intracellular muscle-free glutamine pools in catabolic situations. Moreover, the safe and efficient use of these dipeptides as a source of free glutamine in parenteral nutrition has been supported by research, with no significant side effects reported during their administration (Fürst et al., 1989).
Enhancement of Clinical Nutrition
Glutamine and glutamine-containing dipeptides play a critical role in clinical nutrition, especially in states of trauma, hypercatabolism, intestinal dysfunction, and immune deficiency. Adequate glutamine supply, facilitated by the use of highly soluble and stable glutamine-containing dipeptides, can prevent bodily glutamine deprivation and positively influence clinical outcomes. Enteral and parenteral glutamine therapy may contribute to improved nitrogen economy, reduced incidence of bacterial infections, diminished risk of bacterial translocation, and potentially shortened hospital stays in various patient groups (Fürst & Stehle, 1995).
Influence on Surgical Patient Outcomes
Glutamine dipeptide supplementation in surgical patients has been systematically reviewed, showing significant reductions in infectious morbidity and length of hospital stays in both European and Asian clinical trials. These findings suggest the beneficial role of parenteral glutamine dipeptides in reducing postoperative complications and facilitating recovery (Jiang et al., 2004).
Eigenschaften
CAS-Nummer |
91388-18-0 |
|---|---|
Produktname |
Ornithine glutamate dipeptide |
Molekularformel |
C10H19N3O5 |
Molekulargewicht |
261.27 |
IUPAC-Name |
((S)-2,5-diaminopentanoyl)-L-glutamic acid |
InChI |
InChI=1S/C10H19N3O5/c11-5-1-2-6(12)9(16)13-7(10(17)18)3-4-8(14)15/h6-7H,1-5,11-12H2,(H,13,16)(H,14,15)(H,17,18)/t6-,7-/m0/s1 |
InChI-Schlüssel |
RROQYZJPOZVQTM-BQBZGAKWSA-N |
SMILES |
O=C(O)CC[C@@H](C(O)=O)NC([C@H](CCCN)N)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ornithine glutamate dipeptide; Orn-glu; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Fluoro-3-[(4-hydroxy-1-piperidinyl)sulfonyl]-N-(3,4,5-trifluorophenyl)benzamide](/img/structure/B609691.png)
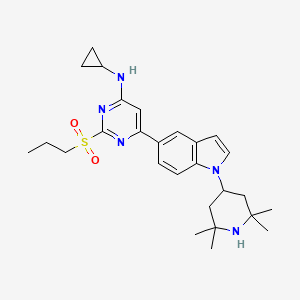

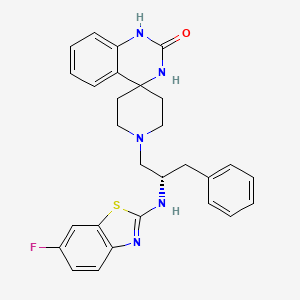
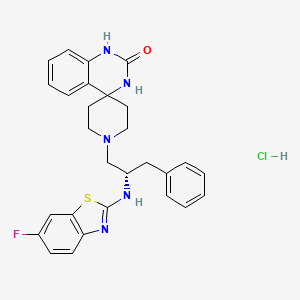
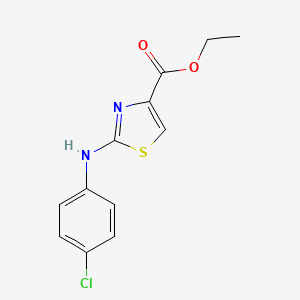
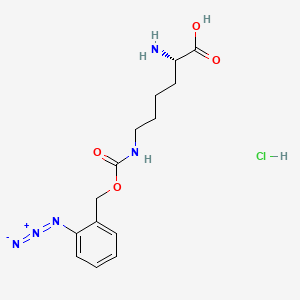
![1-[[2-[2-(4-Bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole hydrochloride](/img/structure/B609703.png)
